molecular formula C24H30N4O3 B2674368 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900893-74-5

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2674368
CAS No.: 900893-74-5
M. Wt: 422.529
InChI Key: KDMJAZOVFZUGFD-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine carboxamide family, a class of heterocyclic molecules with fused pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine cores. Its structure features:

  • A 1-(3-methoxypropyl) substituent at position N-1, enhancing lipophilicity and influencing pharmacokinetic properties.
  • A 9-methyl group on the pyrrolo[2,3-d]pyrimidine ring, modulating steric interactions and electronic density.
  • A 4-oxo-1,4-dihydro motif, critical for hydrogen-bonding interactions with biological targets.

Synthesis involves condensation of 1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (intermediate 20 in ) with 2-(cyclohex-1-en-1-yl)ethylamine using 1,10-carbonyldiimidazole (CDI) in acetonitrile .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-17-8-6-13-28-21(17)26-22-19(24(28)30)16-20(27(22)14-7-15-31-2)23(29)25-12-11-18-9-4-3-5-10-18/h6,8-9,13,16H,3-5,7,10-12,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMJAZOVFZUGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H30N4O4
  • Molecular Weight : 402.495 g/mol
  • IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects:

1. Anticancer Activity

Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The dihydropyrido-pyrrolo-pyrimidine framework is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of pyrido-pyrimidine have been documented to inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation.

2. Anti-inflammatory Effects

Compounds within this chemical class have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The presence of the methoxy group in its structure could enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of pyrido-pyrimidine derivatives, a compound structurally similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-... was tested against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

CompoundCell LineIC50 (µM)Mechanism of Action
Similar CompoundMCF-715Induction of apoptosis via caspase activation
N-(2-(cyclohex-1-en-1-yl)ethyl)-...MCF-7TBDTBD

Case Study 2: Anti-inflammatory Activity

A related study assessed the anti-inflammatory potential of pyrido-pyrimidine derivatives in an animal model of arthritis. The administration of these compounds resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupPaw Edema Reduction (%)TNF-alpha Level (pg/mL)
Control-250
Treatment A50120
Treatment B6580

Mechanistic Insights

The biological activities of N-(2-(cyclohex-1-en-1-yl)ethyl)-... are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could interact with specific receptors that modulate cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (N-1, Carboxamide, 9-position) pKa (Predicted)
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C25H30N4O3 458.54 3-methoxypropyl, cyclohex-1-en-1-ylethyl, methyl 14.76 ± 0.40
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C24H26N4O3 418.50 3-methoxypropyl, 4-isopropylphenyl, H 14.82 ± 0.40
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C25H28N4O5 488.52 3-methoxypropyl, 2,4-dimethoxyphenyl, methyl 14.50 ± 0.40
N-(2-phenylethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C24H26N4O3 418.49 3-methoxypropyl, phenylethyl, methyl 14.76 ± 0.40

Key Observations :

  • Steric Effects : The 9-methyl group reduces rotational freedom in the core scaffold, which may enhance binding specificity compared to unmethylated analogues .
  • Electronic Effects : Methoxypropyl at N-1 provides electron-donating character, stabilizing the oxo group at position 4 .

Functional Implications

  • Biological Activity : While specific data for the target compound are unavailable, structurally related carboxamides exhibit α-glucosidase inhibitory activity due to their resemblance to oligosaccharides ().

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